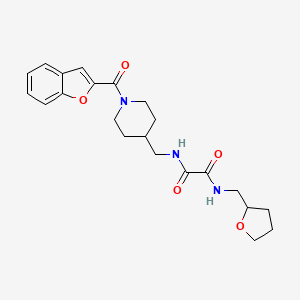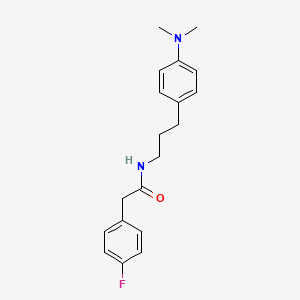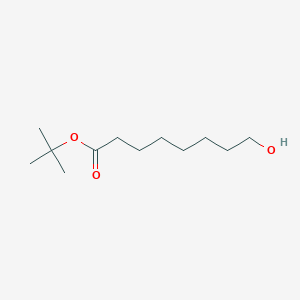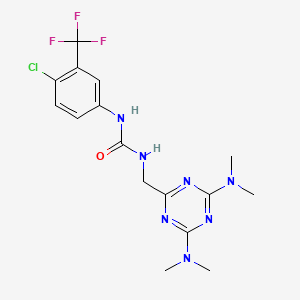![molecular formula C20H12FN3OS2 B2896915 2-{5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline CAS No. 692737-18-1](/img/structure/B2896915.png)
2-{5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antimicrobial and Antitubercular Properties
Research indicates that sulfur-containing quinoline derivatives exhibit significant antimicrobial and antitubercular activities. These compounds have been synthesized and evaluated for their in vitro activity against a range of bacterial and fungal strains, showing comparable or superior efficacy to standard drugs like norfloxacin. For instance, novel quinoline derivatives containing 1,3,4-oxadiazole rings have demonstrated potent antimycobacterial effects against Mycobacterium tuberculosis and multidrug-resistant strains, highlighting their potential as antitubercular agents (Karabanovich et al., 2016).
Antifungal and Anti-inflammatory Applications
Certain quinoline derivatives have shown exceptional antifungal activities, outperforming traditional fungicides in in vitro tests against various fungal pathogens. These compounds disrupt normal fungal cell morphology, increase membrane permeability, and lead to the release of cellular contents, suggesting a novel mechanism of action for plant protection (Yang et al., 2021). Additionally, derivatives of this compound class have been investigated for their anti-inflammatory properties, offering new avenues for the treatment of inflammation-related diseases.
Fluorescent Probes and Biochemical Studies
Quinoline derivatives, including those with sulfur linkages, are promising candidates as fluorescent probes due to their high quantum yield and stable fluorescence in various solvents. These properties make them useful in biochemical and medical research for studying biological systems and developing sensitive and selective compounds for detecting specific biomolecules (Bodke et al., 2013).
Chemical Synthesis and Molecular Architecture
The compound and its related structures play a crucial role in the chemical synthesis of complex heterocyclic systems, demonstrating the versatility of these molecules in forming bioactive compounds. For example, novel synthesis methods have been developed for creating heterocyclic systems that combine oxadiazole or dioxoisoindoline moieties with the quinoline core, leading to substances with potentially valuable biological activities (Aleksanyan & Hambardzumyan, 2020).
Safety and Hazards
properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-5-thieno[2,3-b]quinolin-2-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12FN3OS2/c21-15-7-5-12(6-8-15)11-26-20-24-23-18(25-20)17-10-14-9-13-3-1-2-4-16(13)22-19(14)27-17/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPHQBLOICCIBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=C(SC3=N2)C4=NN=C(O4)SCC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12FN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(2-Methoxyethyl)piperidin-4-yl]-3-(oxan-4-yl)-1,2,4-oxadiazole;hydrochloride](/img/structure/B2896832.png)
![N-[[4-(3,4-dichlorophenyl)-5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methyl-3-nitrobenzamide](/img/structure/B2896834.png)

![[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] cyclopropanecarboxylate](/img/structure/B2896838.png)




![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2896847.png)




![[(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B2896855.png)